molecular formula C12H15N3O2 B14215921 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- CAS No. 827303-71-9

3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-

Cat. No.: B14215921
CAS No.: 827303-71-9
M. Wt: 233.27 g/mol
InChI Key: HZTPDCBGGIPVMQ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core with various substituents, including an aminophenyl group, a hydroxyethyl group, and a dihydro moiety. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of nitro groups results in amines. Substitution reactions on the aromatic ring produce various substituted derivatives with potential biological activities.

Scientific Research Applications

3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes, modulate receptor activities, or interfere with cellular signaling pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar core structure but lacking the specific substituents.

    Pyrimidine: Another heterocyclic compound with a similar nitrogen-containing ring but different substitution patterns.

    Pyrazine: A six-membered ring with two nitrogen atoms, similar to pyridazine but with different chemical properties.

Uniqueness

3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the aminophenyl and hydroxyethyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various therapeutic and industrial contexts.

Properties

CAS No.

827303-71-9

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-(4-aminophenyl)-2-(2-hydroxyethyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C12H15N3O2/c13-10-3-1-9(2-4-10)11-5-6-12(17)15(14-11)7-8-16/h1-4,16H,5-8,13H2

InChI Key

HZTPDCBGGIPVMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=C(C=C2)N)CCO

Origin of Product

United States

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